

Application Note: Functional Characterization of REDX05358 in Cell-Based Assays

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Compound of Interest

Compound Name: REDX05358

CAS No.: 1884226-20-3

Cat. No.: B610433

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Introduction & Mechanism of Action

REDX05358 is a potent, orally bioavailable, small-molecule Pan-RAF inhibitor.[1][2] Unlike first-generation RAF inhibitors (e.g., vemurafenib, dabrafenib) which selectively target BRAF V600E monomers, **REDX05358** is designed to inhibit both RAF monomers and dimers (ARAF, BRAF, and CRAF).[2]

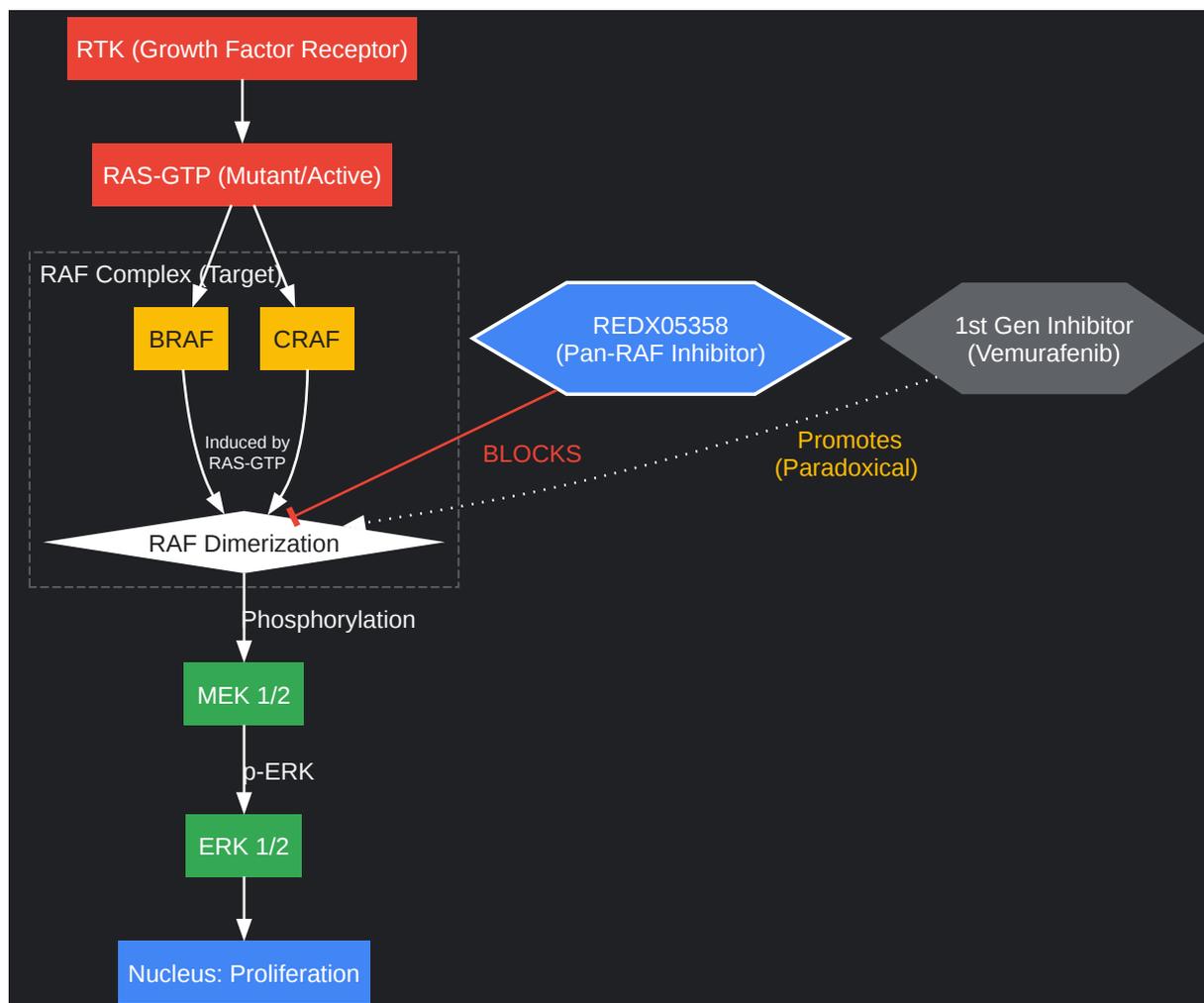
The Scientific Challenge: Paradoxical Activation

First-generation inhibitors bind to the ATP-binding pocket of BRAF V600E. However, in cells with wild-type BRAF and mutant RAS (e.g., KRAS-mutant colorectal cancer), these inhibitors induce RAF dimerization, leading to a paradoxical increase in downstream ERK signaling and tumor growth.

REDX05358 Solution: By binding in a DFG-out conformation and inhibiting the RAF dimer complex, **REDX05358** blocks signaling in both BRAF-mutant (monomer-driven) and RAS-mutant (dimer-driven) contexts without inducing paradoxical hyperactivation.[2]

Pathway Diagram: Mechanism of RAF Inhibition

The following diagram illustrates the MAPK signaling cascade and the intervention point of **REDX05358** compared to first-generation inhibitors.



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Caption: **REDX05358** inhibits RAF dimers downstream of RAS, preventing the paradoxical activation seen with 1st-gen inhibitors.

Material Preparation

To ensure reproducibility, strict adherence to compound handling is required.

- Compound: **REDX05358** (Solid powder).[1]
- Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous, 99.9%.
- Storage: Store powder at -20°C. Store DMSO stocks at -80°C to prevent freeze-thaw degradation.

Stock Solution Protocol (10 mM):

- Calculate mass required using MW (approx. 472.9 g/mol).[1]
- Add DMSO to the vial. Vortex for 30 seconds until completely dissolved.
- Aliquot into light-protective tubes (50 L/tube) to avoid repeated freeze-thaw cycles.
- Critical Step: On the day of the assay, perform serial dilutions in 100% DMSO first, then transfer to media. This prevents compound precipitation that occurs if high-concentration stocks are dropped directly into aqueous media.

Protocol A: Assessment of Paradoxical Activation (p-ERK)

Objective: Confirm that **REDX05358** does not induce p-ERK upregulation in RAS-mutant/BRAF-WT cells, distinguishing it from vemurafenib.

Experimental Design

- Cell Line: HCT116 (KRAS G13D, BRAF WT) or DLD-1.
- Controls:

- Negative: DMSO (0.1%).
- Paradoxical Control: Vemurafenib (PLX4032) – Expect p-ERK spike.
- Readout: Western Blot or AlphaLISA for Phospho-ERK1/2 (Thr202/Tyr204).

Step-by-Step Workflow

- Seeding:
 - Seed HCT116 cells at

cells/well in a 6-well plate.
 - Incubate for 24 hours at 37°C, 5% CO₂.
- Starvation (Critical):
 - Aspirate growth media. Wash 1x with PBS.
 - Add serum-free media (0% FBS). Incubate for 16–18 hours.
 - Why? Serum contains growth factors that elevate basal p-ERK, masking the "paradoxical spike" caused by drugs.
- Treatment:
 - Prepare 1000x compound stocks in DMSO.
 - Dilute 1:1000 into warm serum-free media.
 - Dose Range: 0.01, 0.1, 1.0, 10

M.
 - Add to cells and incubate for 1 hour. (Signaling effects are rapid).
- Lysis:

- Place plate on ice. Wash with cold PBS containing 1 mM NaVO (phosphatase inhibitor).
- Lyse with RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
- Analysis (Western Blot):
 - Load 20 g protein/lane.
 - Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 (Loading Control).

Expected Data Profile

| Compound | 0.01 M p-ERK | 0.1 M p-ERK | 1.0 M p-ERK | Interpretation |
|-------------|--------------|-------------|--------------|-------------------------------------|
| DMSO | Baseline | Baseline | Baseline | Reference |
| Vemurafenib | High (Spike) | High | Low/Baseline | Paradoxical Activation (Type I) |
| REDX05358 | Baseline/Low | Low | Inhibited | No Paradoxical Activation (Pan-RAF) |

Protocol B: Anti-Proliferation Assay (IC50 Determination)

Objective: Quantify potency in BRAF-mutant (efficacy) vs. RAS-mutant (broad spectrum) models.

Experimental Design

- Cell Lines:

- A375 (BRAF V600E) – Sensitive control.
- HCT116 (KRAS Mutant) – Target for Pan-RAF inhibition.
- Readout: CellTiter-Glo® (ATP quantification).

Step-by-Step Workflow

- Optimization: Determine the optimal seeding density to ensure cells remain in log-phase growth for 72 hours (typically 2,000–4,000 cells/well for A375).
- Seeding:
 - Seed cells in 96-well white-walled plates (90 L/well).
 - Incubate 24 hours.
- Dosing:
 - Prepare a 10-point serial dilution (1:3) of **REDX05358** in media (10x concentration).
 - Add 10 L of 10x drug to the 90 L cells. Final DMSO = 0.1%.
 - Include "Day 0" control plate to calculate GI50 if cytostasis is suspected.
- Incubation:
 - Incubate for 72 hours.
- Development:
 - Equilibrate CellTiter-Glo reagent to room temperature.
 - Add 100

L reagent to each well. Shake 2 mins.

- Read Luminescence.

Data Analysis

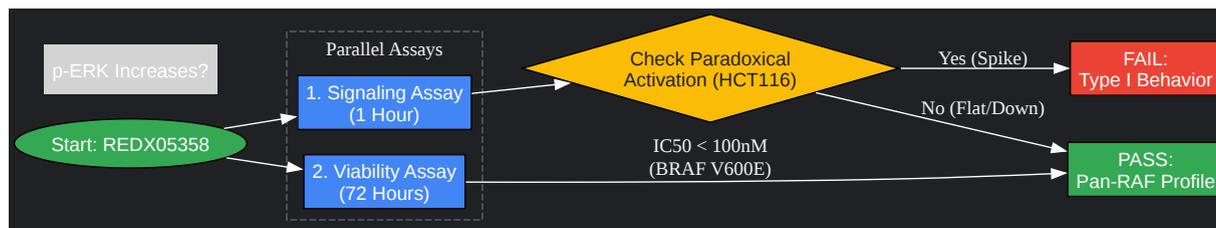
Calculate IC₅₀ using a 4-parameter non-linear regression (Sigmoidal Dose-Response).

Self-Validating Check:

- If A375 IC₅₀ > 100 nM, check compound integrity or cell passage number. (Expected IC₅₀ < 10 nM).
- If HCT116 curve is flat, confirm the compound is **REDX05358** (Pan-RAF) and not a specific BRAF inhibitor.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for characterizing **REDX05358**.



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Caption: Workflow to distinguish **REDX05358** (Pan-RAF) from generic BRAF inhibitors via paradoxical signaling checks.

References

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- Poulikakos, P. I., et al. (2010). RAF inhibitors transactivate RAF dimers and ERK signalling in cells with wild-type BRAF. Nature. (Contextual grounding for Paradoxical Activation mechanism).
- Yao, Z., et al. (2015). Raf inhibitor resistance is mediated by dimerization of aberrantly spliced BRAF(V600E). Nature. (Contextual grounding for RAF Dimerization).

Note on Nomenclature: Ensure you are using **REDX05358** (Pan-RAF inhibitor).[1][2] Do not confuse this with RXC005/REDX08608, which is Redx Pharma's reversible BTK inhibitor. The protocols above are specific to the RAF/MAPK pathway.[2][4]

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Sources

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- [3. researchgate.net \[researchgate.net\]](#)
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